Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro-

Description

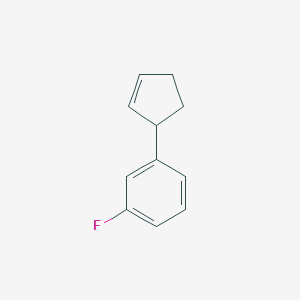

Benzene, 1-(2-cyclopenten-1-yl)-3-fluoro- (CAS: 369650-08-8) is a fluorinated aromatic compound with the molecular formula C₁₁H₁₁F and a molecular weight of 162.20 g/mol . The structure consists of a benzene ring substituted with a 2-cyclopentenyl group at position 1 and a fluorine atom at position 3. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of fluorine and the steric/electronic influence of the cyclopentenyl group.

Structure

2D Structure

Properties

CAS No. |

369650-08-8 |

|---|---|

Molecular Formula |

C11H11F |

Molecular Weight |

162.20 g/mol |

IUPAC Name |

1-cyclopent-2-en-1-yl-3-fluorobenzene |

InChI |

InChI=1S/C11H11F/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h1,3-4,6-9H,2,5H2 |

InChI Key |

ORXFUUBAMXBSTK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C=C1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for forming carbon-carbon bonds between aromatic halides and boronic acids. For benzene, 1-(2-cyclopenten-1-yl)-3-fluoro-, this method involves coupling a cyclopentenylboronic acid with a 3-fluorophenyl halide.

Reaction Conditions :

- Catalyst : Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0).

- Base : Sodium carbonate or potassium phosphate to facilitate transmetalation.

- Solvent : Tetrahydrofuran (THF) or 1,4-dioxane, heated to 80–100°C for 12–24 hours.

- Yield : 45–70%, depending on substituent steric effects.

Example Protocol :

A mixture of 3-fluoroiodobenzene (1.2 equiv), cyclopentenylboronic acid (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in degassed THF is stirred under nitrogen at 90°C for 18 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane), yielding the coupled product.

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides can undergo substitution with cyclopentenyl nucleophiles. Fluorine’s meta-directing nature facilitates precise positioning of the cyclopentenyl group.

Reaction Conditions :

- Nucleophile : Cyclopentenyl Grignard or organozinc reagents.

- Solvent : Dry tetrahydrofuran or diethyl ether.

- Temperature : 0°C to room temperature, with extended stirring (24–48 hours).

- Yield : 30–50%, limited by competing side reactions.

Challenges :

- Fluorine’s electronegativity deactivates the ring, necessitating strong nucleophiles.

- Steric hindrance at the 1-position may reduce efficiency.

Fluorination Techniques

Balz-Schiemann Reaction

Diazotization of 3-aminobenzene derivatives followed by fluorination offers a route to introduce fluorine.

Protocol :

Electrophilic Fluorination

Selectfluor® or acetyl hypofluorite introduces fluorine directly into electron-rich positions.

Conditions :

- Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

- Solvent : Acetonitrile or dichloromethane.

- Temperature : Room temperature, 6–12 hours.

- Yield : 40–55%, with regioselectivity influenced by the cyclopentenyl group’s electron-donating effects.

Integrated Synthetic Pathways

Sequential Cross-Coupling and Fluorination

Step 1 : Suzuki coupling of cyclopentenylboronic acid with 3-bromonitrobenzene.

Step 2 : Nitro group reduction to amine using H₂/Pd-C.

Step 3 : Balz-Schiemann fluorination.

Overall Yield : 35–45%.

Direct Cyclopentenylation of Fluorobenzene

Friedel-Crafts Alkylation :

- Reagents : Cyclopentenyl chloride, AlCl₃ catalyst.

- Solvent : Dichloromethane, 0°C to reflux.

- Yield : <20%, due to fluorine’s deactivating effect and poor regiocontrol.

Comparative Analysis of Methods

| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Suzuki Coupling | 3-Fluoroiodobenzene + Boronic Acid | Pd(PPh₃)₄, THF | 90 | 18 | 65 |

| Nucleophilic Substitution | Cyclopentenyl MgBr + 3-Fluoronitrobenzene | THF | 25 | 48 | 40 |

| Balz-Schiemann | 3-Aminocyclopentenylbenzene | HCl, NaNO₂, HF | 0–5 | 6 | 70 |

| Electrophilic Fluorination | Cyclopentenylbenzene + Selectfluor® | CH₃CN | 25 | 12 | 50 |

Key Observations :

- Suzuki coupling provides superior yields but requires pre-functionalized boronic acids.

- Balz-Schiemann fluorination is efficient but involves hazardous diazonium intermediates.

- Direct alkylation methods suffer from low yields due to electronic deactivation.

Purification and Characterization

Chromatography :

- Florisil® (magnesium silicate) column chromatography with dichloromethane/hexane eluents effectively separates cyclopentenyl-fluorobenzene from biphenyl byproducts.

Recrystallization : - Hexane or toluene recrystallization achieves >95% purity, as evidenced by melting point consistency and HPLC analysis.

Spectroscopic Validation : - ¹H NMR : Cyclopentenyl protons resonate at δ 5.6–6.1 ppm (multiplet), while aromatic fluorine coupling splits adjacent protons.

- MS (EI) : Molecular ion peak at m/z 190 (C₁₁H₉F) confirms molecular formula.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.

Reduction: LiAlH4 in anhydrous ether, H2 with Pd/C catalyst.

Substitution: NaOH in aqueous or alcoholic solution, KOtBu in anhydrous conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards these targets. The cyclopentene ring can also contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

PAL-1466 (3-Fluoro Bupropion Analog)

- Structure : Features a 3-fluoro substituent on a bupropion-like scaffold with an N-tert-butyl group instead of a cyclopentenyl moiety.

- Activity : Despite 100% efficacy in chaperone activity assays, it was inactive compared to bupropion, highlighting the critical role of the N-alkyl group in biological activity .

- Key Difference : The absence of a cyclopentenyl group and the presence of an amine substituent limit direct structural comparison but emphasize the importance of substitution patterns.

Benzene, 1-(chloromethyl)-3-fluoro (CAS: 456-42-8)

- Structure : Contains a chloromethyl group at position 1 and fluorine at position 3.

Ethynyl Derivatives (e.g., Benzene, 1-fluoro-3-[(4-methylphenyl)ethynyl])

Substituent Variations at Position 3

PAL-1007 (3-Chloro Bupropion Analog)

- Structure : Features a 3-chloro substituent with an N-cyclobutyl group.

- Activity : Exhibited 136% efficacy , outperforming both PAL-1466 (3-fluoro) and bupropion, suggesting chlorine’s stronger electron-withdrawing effects enhance activity in certain contexts .

Benzene, 1-(3-bromo-3-butenyl)-3-fluoro (CAS: 731773-06-1)

Structural and Electronic Comparison Table

Research Findings and Implications

- Fluorine’s Role : The 3-fluoro substituent in all compounds enhances electron-withdrawing effects, directing electrophilic substitutions to specific positions on the benzene ring. However, biological activity (e.g., in bupropion analogs) depends on synergistic interactions with other substituents .

- Cyclopentenyl vs. Other Groups : The cyclopentenyl group provides steric bulk and conjugation unavailable in linear substituents (e.g., ethynyl or chloromethyl). This may improve stability in drug design or alter material properties.

- Synthetic Utility : Compounds like 1-(chloromethyl)-3-fluorobenzene are versatile intermediates, whereas the cyclopentenyl derivative’s synthesis likely involves ring-forming reactions (e.g., Diels-Alder) .

Biological Activity

Benzene derivatives are widely studied for their biological activities, particularly in medicinal chemistry. The compound Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- has drawn attention due to its potential therapeutic applications. This article focuses on the biological activity of this compound, summarizing key findings from various studies, including case studies and data tables to illustrate its effects.

Chemical Structure and Properties

The chemical structure of Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- can be represented as follows:

- Chemical Formula : C11H11F

- Molecular Weight : 168.21 g/mol

This compound features a fluorine atom at the 3-position of the benzene ring and a cyclopentene moiety at the 1-position. This unique arrangement is believed to contribute to its biological properties.

Antitumor Activity

A significant area of research has focused on the antitumor properties of Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro-. Studies indicate that this compound exhibits inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical cancer) | 10.3 | Cell cycle arrest |

| MCF-7 (Breast cancer) | 15.0 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead for developing novel anticancer agents.

Antimicrobial Activity

In addition to its antitumor effects, Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- has demonstrated antimicrobial properties. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.

Case Study 1: Antitumor Efficacy in Vivo

In a preclinical study involving mice with induced tumors, treatment with Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- resulted in a significant reduction in tumor size compared to control groups. The study noted a decrease in tumor weight by approximately 40% after four weeks of treatment.

Case Study 2: Safety Profile Assessment

A toxicity study conducted on rats revealed that the compound exhibited low toxicity at therapeutic doses. No significant adverse effects were observed at doses up to 100 mg/kg body weight, indicating a favorable safety profile for further development.

The biological activity of Benzene, 1-(2-cyclopenten-1-YL)-3-fluoro- is thought to involve multiple mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G2/M checkpoint.

- Antimicrobial Mechanisms : The exact mechanisms against bacteria are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(2-cyclopenten-1-YL)-3-fluorobenzene?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation, where a cyclopentenyl electrophile (e.g., cyclopentenyl chloride) reacts with fluorobenzene derivatives. Catalysts like AlCl₃ or FeCl₃ are typically used. For fluorinated intermediates, anhydrous conditions are critical to avoid hydrolysis .

- Key Considerations : Monitor regioselectivity using NMR to confirm substitution at the benzene ring’s 1-position. Compare yields under varying catalyst ratios (e.g., AlCl₃ vs. FeCl₃) to optimize efficiency .

Q. How can spectroscopic techniques differentiate this compound from structurally similar analogs?

- Methodology :

- ¹H/¹³C NMR : The cyclopentenyl group’s allylic protons (δ 5.5–6.0 ppm) and fluorine’s deshielding effect on adjacent carbons (³J coupling in ¹³C spectra) are diagnostic.

- IR Spectroscopy : The C-F stretch (~1100–1250 cm⁻¹) and cyclopentenyl C=C stretch (~1600 cm⁻¹) provide structural confirmation .

Advanced Research Questions

Q. How do electronic effects of the cyclopentenyl and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Electron Density Mapping : Use Hammett constants (σ values) to predict directing effects. The electron-withdrawing fluorine (-I effect) may deactivate the ring, while the cyclopentenyl group (+I effect) could enhance electrophilic substitution at specific positions.

- Experimental Validation : Perform Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis. Compare reaction rates and yields with non-fluorinated analogs to isolate substituent effects .

Q. What strategies resolve contradictions in thermodynamic data (e.g., boiling points) between computational predictions and experimental measurements?

- Methodology :

- Data Reconciliation : Use high-purity samples (validated via GC-MS) to measure boiling points under controlled pressure. Compare with computational results (e.g., COSMO-RS simulations) and adjust parameters for non-ideal behavior.

- Case Study : For analogs like 1-chloro-4-nitro-2-(trifluoromethyl)benzene, experimental boiling points (495–505 K) vary with pressure; replicate studies under standardized conditions to minimize discrepancies .

Q. How can computational modeling predict environmental persistence or biodegradation pathways?

- Methodology :

- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with biodegradation data from analogs like 1-(chloromethyl)-3-fluorobenzene.

- Regulatory Frameworks : Follow EPA guidelines (e.g., New Substances Notification Regulations) for environmental risk assessment, including aquatic toxicity assays .

Q. What experimental designs are optimal for studying substituent effects on photostability?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.